molecular formula C8H6O7S B1293581 4-Sulfophthalic acid CAS No. 89-08-7

4-Sulfophthalic acid

Cat. No. B1293581
Key on ui cas rn: 89-08-7
M. Wt: 246.2 g/mol
InChI Key: WNKQDGLSQUASME-UHFFFAOYSA-N
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Patent
US09393181B2

Procedure details

Sodium hydroxide (251.9 g, 6.30 mol) was added in portions to 4-sulphophthalic acid (50% in water, 258.4 g, 0.525 mol) in a steel vessel accompanied by stirring. After the addition of approx. one third NaOH the increasingly more viscous mixture was heated to 180° C. Once the addition had ended the mixture was stirred for a further 2 h at 200° C. During cooling, the residue was dissolved in water (1000 ml). Conc. hydrochloric acid (620 ml, pH=1) was added accompanied by ice cooling. The solution was extracted with ethyl acetate (5×400 ml). The combined organic phases were dried over Na2SO4, filtered and concentrated on the rotary evaporator. The slightly yellow solid was recrystallized from ethyl acetate. 68.64 g (0.377 mol; 72% yield) of a white solid was obtained.
Quantity
251.9 g
Type
reactant
Reaction Step One
Quantity
258.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
620 mL
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].S([C:7]1[CH:8]=[C:9]([C:16]([OH:18])=[O:17])[C:10](=[CH:14][CH:15]=1)[C:11]([OH:13])=[O:12])(O)(=O)=O.Cl>O>[OH:1][C:7]1[CH:8]=[C:9]([C:16]([OH:18])=[O:17])[C:10](=[CH:14][CH:15]=1)[C:11]([OH:13])=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
251.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
258.4 g
Type
reactant
Smiles
S(=O)(=O)(O)C=1C=C(C(C(=O)O)=CC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
620 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
increasingly more viscous mixture
ADDITION
Type
ADDITION
Details
Once the addition
STIRRING
Type
STIRRING
Details
was stirred for a further 2 h at 200° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
During cooling
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate (5×400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
The slightly yellow solid was recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
68.64 g (0.377 mol; 72% yield) of a white solid was obtained

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C(C(=O)O)=CC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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